3-Amino-6-chlorobenzisoxazole
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Overview
Description
3-Amino-6-chlorobenzisoxazole is a heterocyclic aromatic compound that belongs to the benzisoxazole family. This compound is characterized by the presence of an amino group at the third position and a chlorine atom at the sixth position on the benzisoxazole ring. Benzisoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chlorobenzisoxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminophenol with chlorinated aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) under mild conditions . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the choice of solvents and reagents is crucial to minimize environmental impact and ensure cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-chlorobenzisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chlorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzisoxazole derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
3-Amino-6-chlorobenzisoxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-6-chlorobenzisoxazole involves its interaction with specific molecular targets and pathways. For example, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Benzoxazole: Similar in structure but lacks the amino and chlorine substituents.
Isoxazole: Contains an oxygen and nitrogen atom in the ring but differs in substitution patterns.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in the benzisoxazole ring.
Uniqueness: 3-Amino-6-chlorobenzisoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both amino and chlorine groups allows for versatile chemical modifications and enhances its potential as a pharmacophore .
Properties
Molecular Formula |
C7H5ClN2O |
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Molecular Weight |
168.58 g/mol |
IUPAC Name |
6-chloro-2,1-benzoxazol-3-amine |
InChI |
InChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,9H2 |
InChI Key |
BXZYDJXZBXIDCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1Cl)N |
Origin of Product |
United States |
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